molecular formula C15H16N2O B3023347 N-(2-amino-4-methylphenyl)-2-methylbenzamide CAS No. 402577-84-8

N-(2-amino-4-methylphenyl)-2-methylbenzamide

Cat. No.: B3023347
CAS No.: 402577-84-8
M. Wt: 240.3 g/mol
InChI Key: NRWBZFQBGFCWMB-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8) is an aromatic benzamide derivative characterized by a 2-methylbenzamide group attached to a 2-amino-4-methylphenyl substituent. Its molecular formula is C₁₅H₁₆N₂O, with a molecular weight of 240.3 g/mol . The compound features a primary amine group at the 2-position of the phenyl ring and a methyl group at the 4-position, which influence its electronic and steric properties.

Properties

IUPAC Name

N-(2-amino-4-methylphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-7-8-14(13(16)9-10)17-15(18)12-6-4-3-5-11(12)2/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWBZFQBGFCWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589577
Record name N-(2-Amino-4-methylphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402577-84-8
Record name N-(2-Amino-4-methylphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-methylphenyl)-2-methylbenzamide typically involves the reaction of 2-amino-4-methylphenol with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-methylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines corresponding to the original compound.

    Substitution: Various substituted benzamides, depending on the specific electrophilic reagent used.

Scientific Research Applications

N-(2-amino-4-methylphenyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-amino-4-methylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
N-(4-Amino-2-methylphenyl)-2-methylbenzamide 926250-06-8 C₁₅H₁₆N₂O 240.3 Amino group at 4-position Isomeric form; potential for altered reactivity
N-(4-Bromophenyl)-2-methylbenzamide 66569-03-7 C₁₄H₁₂BrNO 290.16 Bromine at 4-position Higher molecular weight; halogenated derivative
N-(2,4-Dimethylphenyl)-2-nitrobenzamide 102630-95-5 C₁₅H₁₄N₂O₃ 270.28 Nitro group at 2-position Electron-withdrawing nitro group; higher polarity
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide - C₂₂H₁₅NO₃ 341.36 Anthraquinone moiety Used in metal-catalyzed C-H activation reactions
4-Amino-2-fluoro-N-methylbenzamide - C₈H₉FN₂O 168.17 Fluoro and methyl groups Pharmaceutical intermediate (e.g., MDV3100)
Key Observations:
  • Positional Isomerism: The isomer N-(4-Amino-2-methylphenyl)-2-methylbenzamide (CAS: 926250-06-8) demonstrates how the position of the amino group alters steric and electronic profiles. This could influence binding affinity in pharmacological contexts .
  • Electron-Withdrawing Groups : The nitro-substituted derivative (CAS: 102630-95-5) introduces strong electron-withdrawing effects, likely enhancing stability but reducing nucleophilicity .

Yield and Purity Comparisons

Compound Synthetic Method Yield Purity Reference
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Acid chloride route 94% >95%
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide DCC/DMAP coupling 24% >90%
4-Amino-2-fluoro-N-methylbenzamide Pd/C hydrogenation 98% >98%

Biological Activity

N-(2-amino-4-methylphenyl)-2-methylbenzamide, a compound belonging to the class of benzamides, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antiparasitic research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15_{15}H16_{16}N2_2O
  • Molecular Weight : 244.30 g/mol
  • Functional Groups : Contains an amine group (-NH2_2) and an amide bond (-C(=O)NH-), which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study focused on the synthesis and biological evaluation of related compounds demonstrated their ability to inhibit various receptor tyrosine kinases (RTKs), which are pivotal in cancer progression.

Key Findings:

  • Inhibition of RTKs : Compounds with similar structures showed potent inhibitory activity against several RTKs, including EGFR and PDGFR, with inhibition rates exceeding 90% at concentrations as low as 10 nM .
  • Cytotoxicity : In vitro studies revealed that these compounds displayed cytotoxic effects on multiple cancer cell lines, including hematological and solid tumors. The most potent analogues were found to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Table 1: Anticancer Activity Data

CompoundTarget KinaseInhibition (%) at 10 nM
Analogue 11EGFR91
Analogue 13PDGFR92
Analogue XHER-285

Antiparasitic Activity

In addition to anticancer properties, this compound derivatives have shown promising results against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).

Case Study:

A phenotypic screen identified several analogues with high potency against T. brucei. One notable compound exhibited an EC50_{50} value of 0.001 μM, demonstrating exceptional selectivity over mammalian cells . This compound was orally bioavailable and effectively cured infected mice when administered at a dosage of 50 mg/kg for four consecutive days.

Table 2: Antiparasitic Activity Data

CompoundEC50_{50} (μM)Selectivity Ratio (Parasite/Mammalian Cells)
Compound 730.001>30

The biological activity of this compound is believed to stem from its ability to interact with specific protein targets within cells. Molecular docking studies have suggested that the compound can effectively bind to the active sites of various kinases and enzymes, inhibiting their activity.

Molecular Docking Insights:

  • Binding Affinity : The compound's structural features allow it to fit into the ATP-binding pocket of kinases, blocking substrate access.
  • Conformational Stability : The presence of flexible linkers in its structure enhances binding stability, making it a suitable candidate for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.